molecular formula C10H16N4O3S B6458628 4-(4-methanesulfonylpiperazin-1-yl)-6-methoxypyrimidine CAS No. 260441-60-9

4-(4-methanesulfonylpiperazin-1-yl)-6-methoxypyrimidine

Cat. No.: B6458628
CAS No.: 260441-60-9
M. Wt: 272.33 g/mol
InChI Key: PCSDXEMCNKUGAW-UHFFFAOYSA-N
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Description

4-(4-Methanesulfonylpiperazin-1-yl)-6-methoxypyrimidine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a methanesulfonyl group attached to a piperazine ring, which is further connected to a methoxypyrimidine moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methanesulfonylpiperazin-1-yl)-6-methoxypyrimidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperazine derivative, followed by the introduction of the methanesulfonyl group. The final step involves the coupling of this intermediate with a methoxypyrimidine derivative under controlled conditions. Specific reagents and catalysts, such as palladium or copper catalysts, are often employed to facilitate these reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methanesulfonylpiperazin-1-yl)-6-methoxypyrimidine undergoes various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the methanesulfonyl group, leading to different reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids are used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group yields sulfone derivatives, while nucleophilic substitution can introduce various functional groups into the piperazine ring.

Scientific Research Applications

4-(4-Methanesulfonylpiperazin-1-yl)-6-methoxypyrimidine has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-methanesulfonylpiperazin-1-yl)-6-methoxypyrimidine involves its interaction with specific molecular targets. The methanesulfonyl group can form strong interactions with enzyme active sites, inhibiting their function. The piperazine ring and methoxypyrimidine moiety contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methanesulfonylpiperazin-1-yl)phenylamine
  • 6-(4-Methanesulfonylpiperazin-1-yl)-3(2H)-pyridazinone
  • 4-(4-Methanesulfonylpiperazin-1-yl)-phenylamine

Uniqueness

Compared to similar compounds, 4-(4-methanesulfonylpiperazin-1-yl)-6-methoxypyrimidine stands out due to its unique combination of functional groups. The presence of both the methanesulfonyl and methoxypyrimidine groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

4-methoxy-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3S/c1-17-10-7-9(11-8-12-10)13-3-5-14(6-4-13)18(2,15)16/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSDXEMCNKUGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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